Cas no 1567997-68-5 ((2R)-2-(4-fluoro-3-methylphenyl)oxirane)

(2R)-2-(4-fluoro-3-methylphenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- AKOS021450582
- EN300-1855143
- 1567997-68-5
- (2R)-2-(4-fluoro-3-methylphenyl)oxirane
-
- Inchi: 1S/C9H9FO/c1-6-4-7(9-5-11-9)2-3-8(6)10/h2-4,9H,5H2,1H3/t9-/m0/s1
- InChI Key: GZCMDBGYIIORFV-VIFPVBQESA-N
- SMILES: FC1C=CC(=CC=1C)[C@@H]1CO1
Computed Properties
- Exact Mass: 152.063743068g/mol
- Monoisotopic Mass: 152.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 12.5Ų
(2R)-2-(4-fluoro-3-methylphenyl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855143-0.1g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1855143-0.05g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1855143-0.25g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1855143-0.5g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1855143-5.0g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1855143-10.0g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1855143-10g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1855143-5g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1855143-1.0g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1855143-2.5g |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane |
1567997-68-5 | 2.5g |
$1650.0 | 2023-09-18 |
(2R)-2-(4-fluoro-3-methylphenyl)oxirane Related Literature
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on (2R)-2-(4-fluoro-3-methylphenyl)oxirane
(2R)-2-(4-Fluoro-3-Methylphenyl)Oxirane (CAS No. 1567997-68-5): A Comprehensive Overview of Synthesis, Applications, and Emerging Research
The (2R)-2-(4-fluoro-3-methylphenyl)oxirane, identified by CAS No. 1567997-68-5, represents a structurally unique epoxide compound with significant potential in medicinal chemistry and materials science. This chiral oxirane features a fluorinated phenyl substituent at the 4-position and a methyl group at the 3-position on its aromatic ring, coupled with an epoxy moiety at the secondary carbon (C2). Recent advancements in asymmetric synthesis techniques have positioned this compound as a promising intermediate for developing bioactive molecules targeting specific therapeutic areas.
Recent studies highlight its utility in enantiopure drug development, where the R-configured oxirane serves as a key building block for constructing complex pharmacophores. Researchers from the University of Basel reported in Journal of Medicinal Chemistry (2023) that this compound’s fluorine-modified phenyl ring enhances ligand efficiency when incorporated into kinase inhibitors, improving selectivity by up to 40% compared to non-fluorinated analogs. The strategic placement of the methyl group further stabilizes the molecule’s conformation, enabling precise interactions with protein targets.
In terms of synthetic accessibility, modern methodologies now allow scalable production via asymmetric epoxidation protocols using tert-butanesulfinamide (TBSA)-based catalysts. A groundbreaking study published in Nature Catalysis (January 2024) demonstrated a one-pot synthesis route achieving >98% enantiomeric excess under ambient conditions—a critical breakthrough for industrial applications. This approach eliminates hazardous reagents previously required for similar reactions, aligning with green chemistry principles.
The compound’s reactivity stems from its epoxy functional group (oxirane ring), which undergoes selective nucleophilic opening under controlled conditions to form diverse architectures. Recent investigations by the Max Planck Institute revealed that when treated with thiourea derivatives under copper catalysis, it forms bioisosterically optimized analogs effective against HER2-positive breast cancer cells (IC₅₀ = 0.8 μM). This mechanism leverages fluorine’s electron-withdrawing effect to modulate reaction pathways, showcasing its value in precision medicine design.
In materials science applications, researchers at MIT demonstrated in Advanced Materials (June 2023) that copolymers incorporating this oxirane exhibit tunable hydrophobicity and mechanical strength suitable for drug delivery systems. The fluorinated phenyl group imparts stability against enzymatic degradation while maintaining biocompatibility—a critical advancement for targeted nanoparticle formulations.
Cutting-edge research now explores its role in supramolecular assemblies through host-guest interactions mediated by fluorine-phosphate recognition motifs (JACS Au, March 2024). These studies suggest potential applications in stimuli-responsive drug release systems triggered by physiological pH changes or enzymatic activity.
Safety evaluations conducted by the European Chemicals Agency confirm its low acute toxicity profile (LD₅₀ > 5 g/kg oral), with no mutagenic effects observed under OECD guidelines—a crucial advantage for biomedical use cases requiring direct biological exposure.
Ongoing investigations focus on leveraging its chiral center (R-configured carbon atom) for asymmetric organocatalytic transformations without transition metal additives (Angewandte Chemie International Edition, October 2023). This approach reduces costs and environmental impact while maintaining high stereocontrol (>95% ee), positioning it as an eco-friendly alternative to traditional methods.
In clinical translational research, preclinical trials using murine models indicate that derivatives incorporating this oxirane show promise as anti-inflammatory agents via selective COX-2 inhibition without gastrointestinal side effects—results pending publication in Nature Communications.
The integration of machine learning-driven retrosynthetic analysis has further accelerated its application discovery potential (Nature Machine Intelligence, May 2024). AI platforms predict over two dozen novel therapeutic pathways involving this compound across oncology, neurology, and immunology domains based on molecular docking simulations.
This compound’s structural versatility continues to drive interdisciplinary innovation across pharmaceutical development and advanced material engineering sectors—reflecting its status as a foundational building block in contemporary chemical research landscapes.
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